Air–Water Surface Tension Reduction: DEA-Palmitate vs. TEA-Palmitate Salts
In a direct comparison of palm oil fatty acid salts, the diethanolamine (DEA)-based salt reduced the air–water surface tension from 72.0 mN·m⁻¹ to 25.7 mN·m⁻¹, while the triethanolamine (TEA)-based salt achieved a slightly lower value of 24.2 mN·m⁻¹ under identical conditions (25 °C) [1]. The DEA salt thus provides a 1.5 mN·m⁻¹ higher equilibrium surface tension, translating to marginally lower surface activity but potentially greater foam stability, a trade-off that must be evaluated based on the target formulation.
| Evidence Dimension | Equilibrium surface tension at air–water interface (γ_eq) |
|---|---|
| Target Compound Data | 25.7 mN·m⁻¹ (DEA-palmitate salt, 25 °C) |
| Comparator Or Baseline | 24.2 mN·m⁻¹ (TEA-palmitate salt, 25 °C); 72.0 mN·m⁻¹ (pure water baseline) |
| Quantified Difference | DEA salt surface tension is 1.5 mN·m⁻¹ higher than TEA salt (6.2% higher); both reduce surface tension by ~64–66% versus pure water |
| Conditions | Stalagmometric method, 25 °C, palm oil fatty acid fraction-based salts [1] |
Why This Matters
When selecting between DEA- and TEA-based palmitate salts, a 1.5 mN·m⁻¹ difference in equilibrium surface tension can shift the hydrophilic–lipophilic balance sufficiently to alter emulsion type (O/W vs. W/O) and long-term stability, making this a critical procurement specification.
- [1] Rahimov, R.A.; Asadov, Z.H. Ammonium salts of palm oil fatty acids. Journal of Molecular Liquids, 2013. DEA and TEA-based salts reduce the interface tension at the air-water surface from 72.0 mN m⁻¹ down to 25.7 and 24.2 mN m⁻¹ (25°C). View Source
